3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-4-yl group and at position 5 with a propan-1-amine chain bearing a methylsulfanyl (-SMe) moiety. The oxadiazole ring contributes to metabolic stability and π-π interactions, while the pyridinyl group enhances solubility and binding to biological targets through hydrogen bonding . The methylsulfanyl group may influence lipophilicity and redox properties .
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-17-7-4-9(12)11-14-10(15-16-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWWOSUNBONODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16N4O5S
- Molecular Weight : 340.35 g/mol
- CAS Number : 1820639-45-9
Synthesis
The synthesis of this compound typically involves the reaction of methylsulfanyl derivatives with pyridinyl oxadiazoles. Various synthetic routes have been explored, including microwave-assisted methods that enhance yield and reduce reaction time .
Antitumor Activity
Research indicates that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized using similar structures have shown cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. The MTT assay results demonstrate that these compounds can inhibit cell growth at micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | HCT-116 | TBD |
| Other Oxadiazole Derivative | PC-3 | 21.74 |
Antimicrobial Activity
The antimicrobial properties of related oxadiazole compounds have been extensively studied. In vitro evaluations against Gram-positive and Gram-negative bacteria indicate that these compounds possess substantial antibacterial activity. The disk diffusion method has been employed to assess their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 15.62 µg/mL |
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory effects of oxadiazole derivatives through carrageenan-induced paw edema models. The results indicate that these compounds can significantly reduce edema compared to standard anti-inflammatory drugs like Indomethacin .
Structure–Activity Relationship (SAR)
The biological activities of oxadiazole derivatives are influenced by their structural features. The presence of electron-withdrawing groups such as fluoro or bromo enhances their activity. This relationship suggests that modifications to the molecular structure can lead to improved therapeutic efficacy .
Case Studies
A notable study focused on the synthesis and evaluation of various oxadiazole derivatives, including those similar to 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. The study reported significant cytotoxicity against MCF-7 breast cancer cells and promising antimicrobial activity against various strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Efficacy : Compounds with oxadiazole structures have demonstrated effectiveness against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics .
Antifungal Properties
The compound's structure suggests potential antifungal applications. Research into related compounds has revealed efficacy against Candida species, which are common pathogens in immunocompromised patients. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Studies indicate that compounds containing oxadiazole and pyridine moieties may exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For example, some derivatives have been shown to inhibit c-KIT kinase, which plays a crucial role in gastrointestinal stromal tumors (GISTs) and other malignancies .
Pesticidal Activity
The unique chemical structure of 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine also positions it as a candidate for agricultural use as a pesticide. Similar compounds have been investigated for their ability to control plant pathogens and pests effectively.
Antimicrobial Study
In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine was evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited a broad spectrum of activity with promising MIC values.
Anticancer Research
A significant study focused on the anticancer potential of oxadiazole derivatives highlighted that certain derivatives could induce apoptosis in cancer cell lines through the inhibition of key signaling pathways. The results suggested that 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine could be further explored as a lead compound for developing novel anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related molecules highlights key differences in substituents, pharmacological properties, and applications.
2.1. Variations in Pyridine Substitution
- Pyridin-4-yl vs. Pyridin-3-yl/Pyridin-2-ylmethyl Derivatives
- 3-(Methylsulfanyl)-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS: 1039815-72-9) differs in the pyridine substitution position. The pyridin-3-yl analog exhibits reduced binding affinity in kinase assays compared to the pyridin-4-yl variant, likely due to altered hydrogen-bonding geometry .
- 3-(Methylsulfanyl)-1-[3-(pyridin-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (C₁₂H₁₆N₄OS, MW: 264.35) introduces a methylene spacer, increasing steric bulk and reducing solubility (logP: 2.1 vs. 1.8 for the pyridin-4-yl compound) .
2.2. Modifications to the Oxadiazole Substituents
- Aryl vs. Alkyl Groups
- 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine (MW: 281.35) replaces pyridine with a fluorinated phenyl group. This enhances hydrophobic interactions but diminishes water solubility (clogP: 3.2) .
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate (CAS: 1820603-84-6) features an isopropyl group, improving metabolic stability in liver microsome assays (t₁/₂ > 120 min vs. 90 min for the pyridin-4-yl compound) .
2.3. Heterocycle Replacement: Oxadiazole vs. Triazole
- 3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine (Compound 3 in ) replaces oxadiazole with a triazole ring. While triazoles exhibit comparable hydrogen-bonding capacity, they show lower thermal stability (decomposition at 180°C vs. 210°C for oxadiazoles) .
2.4. Side Chain Modifications
- SLF108185117 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride) incorporates a long alkyl chain (C10), increasing membrane permeability (PAMPA logPe: -4.2 vs. -5.1 for the methylsulfanyl derivative) but reducing target selectivity .
Research Findings and Pharmacological Implications
- Binding Affinity : The pyridin-4-yl group in the target compound achieves a pharmacophore-fit score >57 in virtual screens, outperforming pyridin-3-yl (score: 52) and phenyl (score: 48) analogs .
- Solubility and Bioavailability : The methylsulfanyl moiety balances lipophilicity (clogP: 2.3) and aqueous solubility (2.1 mg/mL at pH 7.4), critical for oral bioavailability .
- Therapeutic Potential: Similar compounds inhibit α-synuclein aggregation (IC₅₀: 12 µM) and target Spns2-dependent S1P transport, suggesting applications in neurodegenerative and inflammatory diseases .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing 3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core, followed by S-alkylation to introduce the methylsulfanyl group. A critical step is the coupling of the pyridinyl moiety, which requires precise stoichiometric control to avoid side products. For example, S-alkylation of thiol intermediates (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) with methyl iodide or analogous reagents in alkaline methanol (NaOH/MeOH) is a common approach . Purification via column chromatography and characterization by -NMR and -NMR are essential to confirm structural integrity .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. For instance, -NMR peaks for the pyridin-4-yl protons typically appear as doublets (δ 8.01–8.72 ppm), while methylsulfanyl groups resonate as singlets near δ 2.1–2.5 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups like the oxadiazole ring (C=N stretching at ~1600 cm) .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s methodology combines quantum calculations with information science to narrow optimal conditions (e.g., solvent polarity, temperature) by analyzing electronic parameters of intermediates . Reaction path search algorithms can also identify energetically favorable routes for oxadiazole ring formation and alkylation steps .
Q. How can researchers resolve contradictions in bioactivity data between structurally similar oxadiazole derivatives?
- Methodological Answer : Comparative analysis of substituent effects is critical. For instance, replacing the methylsulfanyl group with bulkier alkyl chains may alter binding affinity to biological targets (e.g., enzymes). Statistical methods like dose-response curve fitting (IC calculations) and triplicate experimental validation (as in tyrosinase inhibition assays ) help mitigate variability. Additionally, molecular docking studies can rationalize discrepancies by modeling ligand-receptor interactions .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Flash chromatography with gradients of ethyl acetate/hexane is widely used to separate polar oxadiazole derivatives. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution . Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity, as demonstrated in analogous oxadiazole-thiol purification protocols .
Q. How do variations in the oxadiazole substituents affect the compound’s physicochemical properties?
- Methodological Answer : Systematic structure-property relationship (SPR) studies are essential. For example, replacing pyridin-4-yl with furan-2-yl (as in ) increases hydrophobicity (logP), impacting solubility and membrane permeability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability changes, while UV-Vis spectroscopy monitors electronic transitions influenced by substituents .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating this compound’s biological activity?
- Methodological Answer : Include positive controls (e.g., kojic acid for tyrosinase inhibition assays ) and vehicle controls (DMSO/ethanol) to account for solvent effects. For cytotoxicity assays, use cell viability markers (MTT/XTT) and validate results with at least three biological replicates. Normalize activity data against baseline measurements (e.g., enzyme activity without inhibitor) to ensure reproducibility .
Q. How can researchers design dose-response experiments to assess inhibitory potency accurately?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 μM) to cover EC/IC values. Nonlinear regression models (e.g., Hill equation) fit dose-response curves, with goodness-of-fit metrics (R) ≥0.95 indicating reliable data. Include internal standards to correct for plate-to-plate variability in high-throughput screens .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Re-evaluate force field parameters in docking studies (e.g., solvation effects, protonation states) that may misestimate binding energies. Validate computational models with mutagenesis data or crystal structures of target proteins. If contradictions persist, conduct free-energy perturbation (FEP) calculations to refine affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
